5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one
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Overview
Description
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is an organic compound that features a cyclohexene ring, a morpholine ring, and a conjugated penta-2,4-dien-1-one system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the Morpholine Ring: Morpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Formation of the Penta-2,4-dien-1-one System: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the saturation of the double bonds in the penta-2,4-dien-1-one system.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may result in fully saturated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Studies: May be used as a probe or reagent in biochemical assays.
Industry
Polymer Science: Possible use in the synthesis of polymers with specific properties.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The conjugated system may also play a role in its electronic properties, influencing its behavior in materials science applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene rings.
Morpholine Derivatives: Compounds containing the morpholine ring.
Conjugated Dienones: Compounds with similar conjugated systems.
Uniqueness
5-(Cyclohex-1-en-1-yl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is unique due to the combination of these structural features, which may confer distinct chemical and physical properties compared to other compounds.
Properties
CAS No. |
110204-31-4 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1-morpholin-4-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C15H21NO2/c17-15(16-10-12-18-13-11-16)9-5-4-8-14-6-2-1-3-7-14/h4-6,8-9H,1-3,7,10-13H2 |
InChI Key |
IUAPXWMBVQRLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C=CC=CC(=O)N2CCOCC2 |
Origin of Product |
United States |
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